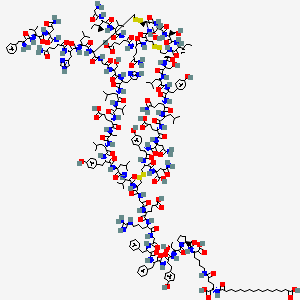
Sodium tin ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ethoxide, also referred to as sodium ethanolate, is an ionic, organic compound with the formula CH3CH2ONa, C2H5ONa, or NaOEt . It is a white solid, although impure samples appear yellow or brown . It dissolves in polar solvents such as ethanol . It is commonly used as a strong base .
Synthesis Analysis
Sodium ethoxide can be synthesized by chemically reacting sodium hydroxide or sodium metal with ethyl alcohol . This reaction produces hydrogen gas which forms bubbles and leaves a sodium ethoxide solution .
Molecular Structure Analysis
The crystal structure of sodium ethoxide has been determined by X-ray crystallography . It consists of layers of alternating Na+ and O− centers with disordered ethyl groups covering the top and bottom of each layer .
Chemical Reactions Analysis
Sodium ethoxide is commonly used as a base in the Claisen condensation . When sodium is added to ethanol, the chemical reaction produces hydrogen gas which forms bubbles and leaves a sodium ethoxide solution .
Physical And Chemical Properties Analysis
Sodium ethoxide is a white hygroscopic powder . It has a molar mass of 68.051 g·mol −1 . It reacts with water and is soluble in ethanol and methanol .
Applications De Recherche Scientifique
Sodium Storage in Tin Anodes
- Sodium tin anodes, particularly in sodium-ion batteries, undergo complex transformations during sodium insertion. Research demonstrates the conversion of crystalline tin into layered structures with mixed Na/Sn occupancy, subsequently transforming into phases like NaSn2 and Na1.2Sn. These structures showcase the potential for sodium storage applications (Stratford et al., 2017).
Enhanced Charge Extraction in Solar Cells
- Sodium tin oxide, particularly SnO2, is modified with sodium tungstate (Na2WO4) to enhance the performance of perovskite solar cells. This modification improves the electrical performance of SnO2, leading to higher power conversion efficiency in solar cells (Xiao et al., 2022).
Tin Oxide in Gas Sensing
- Tin oxide films, synthesized using sodium ethoxide, demonstrate significant potential in gas sensing applications. These films are sensitive to alcohol and ammonia, indicating their utility in environmental monitoring and safety applications (Teeramongkonrasmee & Sriyudthsak, 2000).
Tin-Based Anode Materials in Sodium-Ion Batteries
- Tin-based materials, including tin oxide and tin compounds, are explored as anode materials for sodium-ion batteries. They show promise due to high theoretical specific capacity, though challenges related to volume expansion and conversion reactions are ongoing areas of research (Liang et al., 2020).
Enhancing Performance of Sodium-Ion Battery Anodes
- Strategies to improve the performance of tin-based anodes in sodium-ion batteries involve managing phase transformations and optimizing microstructural architectures. These approaches are crucial for enhancing the capacity and cycle performance of the batteries (Li et al., 2015).
Tin Oxide Modifications for Solar Cell Performance
- Sodium chloride-modified tin oxide is used to improve the performance of perovskite solar cells. This modification leads to better power conversion efficiency, showcasing the versatility of sodium tin oxides in photovoltaic applications (Lin et al., 2021).
Mécanisme D'action
Target of Action
Sodium ethoxide primarily targets ester molecules in organic reactions . It can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution called transesterification .
Mode of Action
Sodium ethoxide acts as a strong base and a nucleophilic reagent . It forms a bond to its reaction partner (the electrophile) by donating both bonding electrons . In the presence of ester molecules, it can either deprotonate the α-position of an ester molecule, forming an enolate, or the ester molecule may undergo a nucleophilic substitution .
Biochemical Pathways
Sodium ethoxide is commonly used in the Claisen condensation and malonic ester synthesis . It’s also used in the glycolytic depolymerization of post-consumer PET waste, converting PET into its monomer bis(2-hydroxyethyl)terephthalate (BHET) .
Pharmacokinetics
It’s known that sodium ethoxide is a white to yellowish powder that is soluble in polar solvents such as ethanol .
Result of Action
The result of Sodium ethoxide’s action depends on the specific reaction it’s involved in. For instance, in the glycolytic depolymerization of post-consumer PET waste, high PET conversion (98%) and an isolated yield of BHET (76%) were achieved .
Action Environment
Sodium ethoxide is prone to decomposition and deterioration in the presence of air or water . Its reactivity can be influenced by factors such as reaction temperature, the molar ratio of reactants, reaction time, and particle size .
Safety and Hazards
Sodium ethoxide is hazardous to human health if it comes in contact with the skin and eyes . Exposure of the skin to this chemical can give rise to blisters and inflammations . The chemical, on contact with the eyes, may also lead to blindness . Inhaling or ingesting this chemical compound might result in serious health problems .
Propriétés
IUPAC Name |
sodium;pentaethoxystannanuide;tetraethoxystannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9C2H5O.Na.2Sn/c9*1-2-3;;;/h9*2H2,1H3;;;/q9*-1;+1;2*+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTXFUUKYWSSEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Sn](OCC)(OCC)OCC.CCO[Sn-](OCC)(OCC)(OCC)OCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45NaO9Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tin ethoxide | |
CAS RN |
24992-48-1 |
Source


|
| Record name | Ethyl alcohol, sodium tin(4+) salt (9:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)


![[8]Cycloparaphenylene](/img/structure/B1494080.png)

![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)
![Tetrasodium;3-[[4-[[4-[(7-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B1494085.png)



![Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1494102.png)


![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)